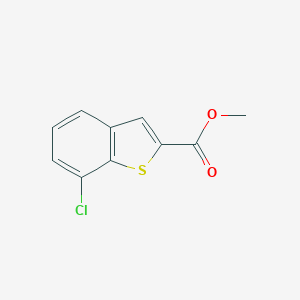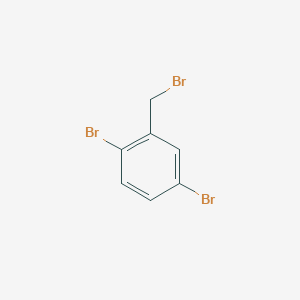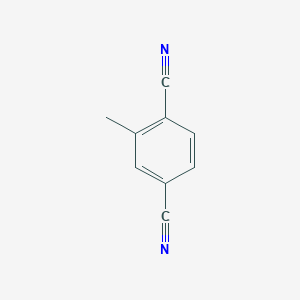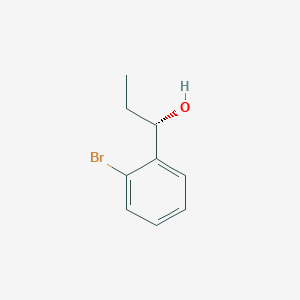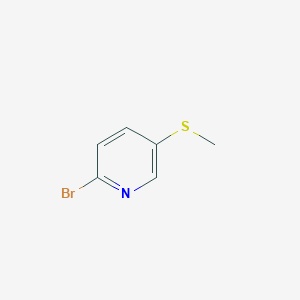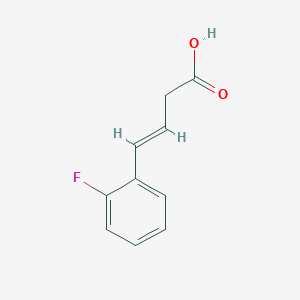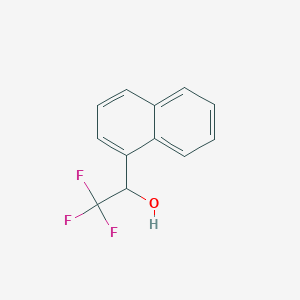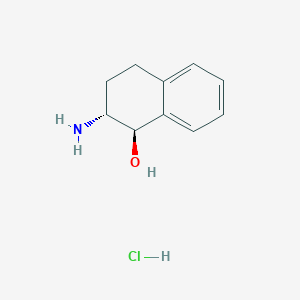![molecular formula C6H4N2O3 B180776 5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione CAS No. 13177-71-4](/img/structure/B180776.png)
5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione
Vue d'ensemble
Description
5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione is an organic compound with the molecular formula C6H4N2O3 . It has a molecular weight of 152.11 .
Molecular Structure Analysis
The molecular structure of 5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione consists of a fused ring system containing a furan ring and a pyridazine ring . The exact 3D structure or the InChI Key of the compound is not available .Physical And Chemical Properties Analysis
The physical and chemical properties of 5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione are not fully detailed in the retrieved data. The boiling point of the compound is not available .Applications De Recherche Scientifique
Generation and Dienophilic Properties
5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione has been studied for its generation and dienophilic properties. Research has demonstrated that the oxidation of certain derivatives can afford dehydrogenated intermediates, which can be trapped with dienes to yield hetero-Diels-Alder adducts (Theocharis, Alexandrou, & Terzis, 1990).
Chemiluminescence and Polymerization
Another area of interest is the synthesis and electrochemical polymerization of chemiluminescent compounds containing pyridazine units. Studies have shown that these compounds exhibit chemiluminescence in the presence of hydrogen peroxide, with the intensity of the glow being increased by certain catalysts. These compounds also display electrochromic features (Algi, Oztas, Tirkeş, Cihaner, & Pamuk Algi, 2017).
Electrochemical Behavior
The electrochemical behavior of related pyridazine derivatives has been studied in various solvents. The findings indicate that these compounds can undergo oxidative ring cleavage, converting to other chemical structures, with the rate of cleavage depending on the electrolysis media (Varmaghani & Nematollahi, 2011).
Synthesis of Electron-deficient Materials
Research has explored the synthesis of electron-deficient pyridazine derivatives for application as electrochromic materials. These studies have focused on creating materials with good optical contrast and fast switching speeds (Ye et al., 2014).
Photoluminescence in Coordination Chemistry
A study involving the reaction of pyridine derivatives with dysprosium oxide led to the development of a 2-D dysprosium–organic complex with photoluminescent properties. This complex exhibits metal-centered luminescence and is of interest for its structural and luminescent features (Zhou et al., 2015).
Propriétés
IUPAC Name |
5,6-dihydrofuro[2,3-d]pyridazine-4,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O3/c9-5-3-1-2-11-4(3)6(10)8-7-5/h1-2H,(H,7,9)(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMXJZGHLGISEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1C(=O)NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201264835 | |
| Record name | 5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201264835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione | |
CAS RN |
13177-71-4 | |
| Record name | 5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13177-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201264835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[b]thiophen-7-amine](/img/structure/B180693.png)
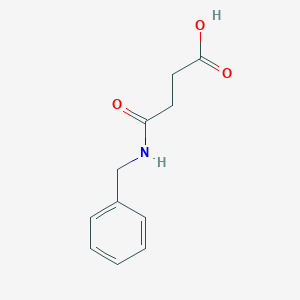
![2,3-Dihydrothieno[3,4-b][1,4]dithiine](/img/structure/B180702.png)
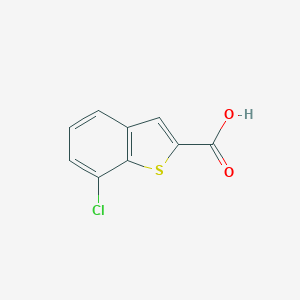
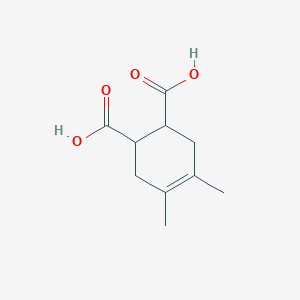
![4-[(2-phenylbenzoyl)amino]benzoic Acid](/img/structure/B180706.png)
